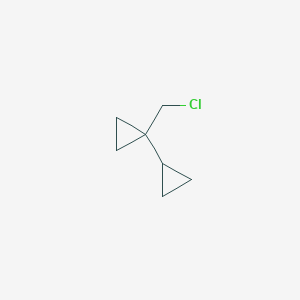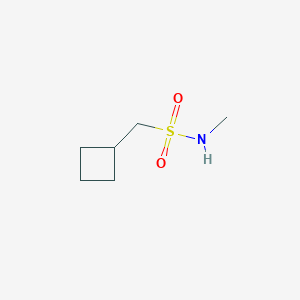
1-Cyclobutyl-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-N-methylmethanesulfonamide is a chemical compound with the molecular formula C₆H₁₃NO₂S. It is characterized by the presence of a cyclobutyl group attached to a methanesulfonamide moiety. This compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-N-methylmethanesulfonamide typically involves the reaction of cyclobutylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{Cyclobutylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutyl-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
1-Cyclobutyl-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Methanesulfonamide: A simpler analog with similar functional groups but lacking the cyclobutyl moiety.
Cyclobutylamine: Shares the cyclobutyl group but lacks the sulfonamide functionality.
N-Methylmethanesulfonamide: Similar structure but without the cyclobutyl group
Uniqueness: 1-Cyclobutyl-N-methylmethanesulfonamide is unique due to the combination of the cyclobutyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
1-cyclobutyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-7-10(8,9)5-6-3-2-4-6/h6-7H,2-5H2,1H3 |
Clé InChI |
NZLUDKMUCHXLEC-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)CC1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)
![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)
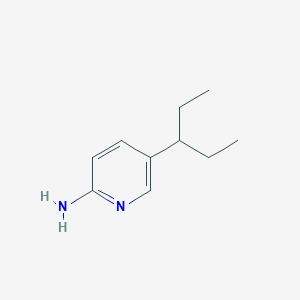
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
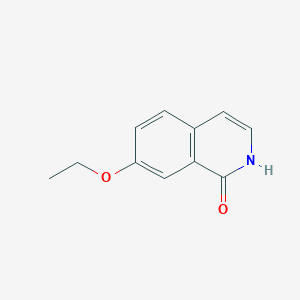
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
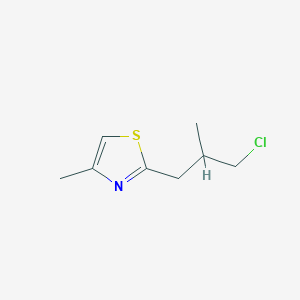
![3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13201862.png)
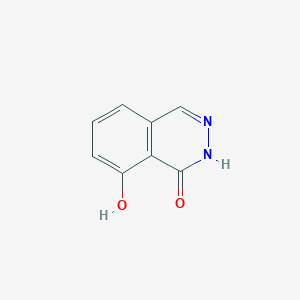
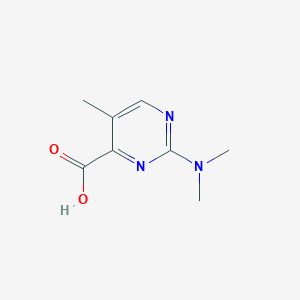
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B13201872.png)
